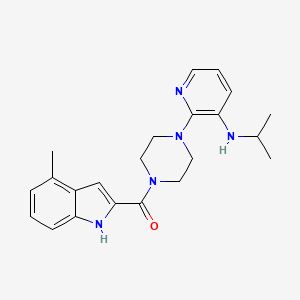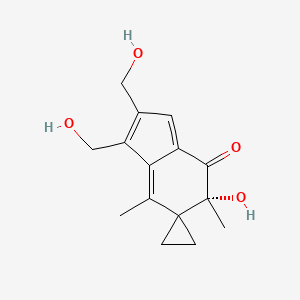
Irofulven metabolite M4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irofulven metabolite M4 is a hydroxylated derivative of irofulven, an antineoplastic agent derived from the natural product illudin S, which is found in the Jack-o’-lantern mushroom. Irofulven has shown significant antitumor activity and is used in the treatment of various solid tumors. The metabolite M4 is formed via the oxidation of irofulven and plays a crucial role in its pharmacokinetics and pharmacodynamics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of irofulven metabolite M4 involves the hydroxylation of irofulven. This reaction typically requires specific oxidizing agents and controlled conditions to ensure the selective formation of the hydroxylated product. Common oxidizing agents used in this process include hydrogen peroxide and various peracids. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in the industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Irofulven metabolite M4 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, forming irofulven.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Additional hydroxylated or ketone derivatives.
Reduction: Irofulven.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Irofulven metabolite M4 has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cellular metabolism and its effects on various biological pathways.
Medicine: Studied for its antitumor activity and potential use in cancer therapy.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of irofulven metabolite M4 involves its ability to bind to DNA and protein targets within tumor cells. This binding interferes with DNA replication and cell division, leading to tumor-specific apoptotic cell death. The compound is rapidly absorbed by tumor cells, where it undergoes bioactivation to form a reactive intermediate that covalently binds to cellular macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Irofulven: The parent compound from which metabolite M4 is derived.
Illudin S: The natural product from which irofulven is synthesized.
CAP-121: A second-generation analog of irofulven with improved pharmacokinetic properties
Uniqueness
Irofulven metabolite M4 is unique due to its specific hydroxylation pattern, which influences its pharmacokinetics and pharmacodynamics. Unlike its parent compound irofulven, metabolite M4 has distinct chemical properties that affect its reactivity and biological activity. The presence of the hydroxyl group allows for additional chemical modifications and interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
238432-47-8 |
|---|---|
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
(5'R)-5'-hydroxy-1',2'-bis(hydroxymethyl)-5',7'-dimethylspiro[cyclopropane-1,6'-indene]-4'-one |
InChI |
InChI=1S/C15H18O4/c1-8-12-10(5-9(6-16)11(12)7-17)13(18)14(2,19)15(8)3-4-15/h5,16-17,19H,3-4,6-7H2,1-2H3/t14-/m0/s1 |
Clé InChI |
DSGSWGIBMJBRIF-AWEZNQCLSA-N |
SMILES isomérique |
CC1=C2C(=CC(=C2CO)CO)C(=O)[C@](C13CC3)(C)O |
SMILES canonique |
CC1=C2C(=CC(=C2CO)CO)C(=O)C(C13CC3)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


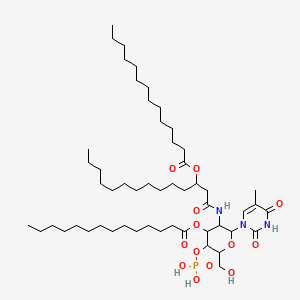
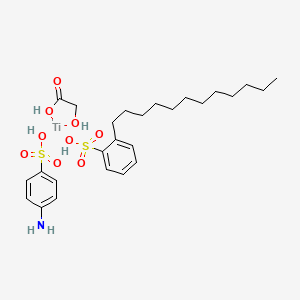

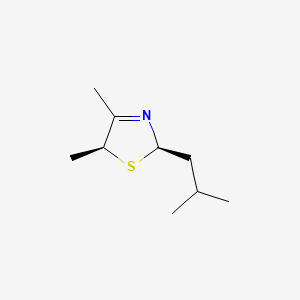
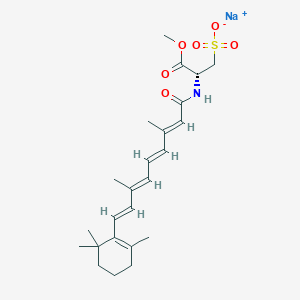
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)
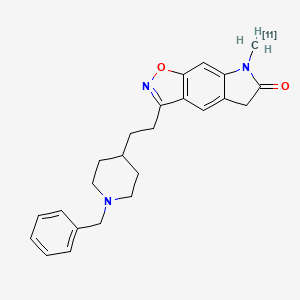



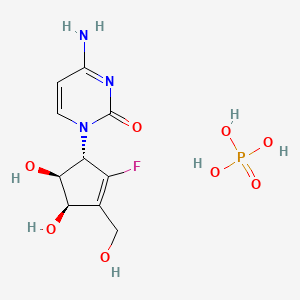

![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)
